N-[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]-1,3-benzodioxole-5-carboxamide
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Overview
Description
"N-[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]-1,3-benzodioxole-5-carboxamide" is a compound that likely shares chemical and physical properties with other thienyl and benzodioxole derivatives. Research into similar compounds has focused on their synthesis, structure, and potential applications in various fields, excluding direct drug use and dosage considerations.
Synthesis Analysis
The synthesis of structurally similar compounds typically involves reactions such as the condensation of aminobenzothiazole with substituted thiophenes or cyclization of thioamide with chloroacetoacetate. For example, a method for synthesizing similar compounds involves the reaction of substituted benzylchlorides and chloroacetic acid, yielding novel derivatives confirmed by 1H NMR spectral data and elemental analysis (Kolisnyk et al., 2015).
Molecular Structure Analysis
Molecular structure analysis often utilizes techniques such as X-ray crystallography and NMR spectroscopy. For closely related compounds, crystal structure determination has helped elucidate configurations, bond lengths, and angles, providing insights into the three-dimensional arrangement of atoms (Dölling et al., 1991).
Chemical Reactions and Properties
Chemical reactions involving thienyl and benzodioxole derivatives can include nucleophilic substitutions, cyclizations, and condensations. The reactivity of such compounds typically depends on the functional groups present and the overall molecular structure. For example, synthesis routes have explored the use of ethyl 2-(benzo[d]thazol-2-yl)acetate with arylidinemalononitrile derivatives in various solvents and conditions to yield novel compounds with confirmed structures by IR, 1H NMR, and MS spectra (Mohamed, 2021).
Physical Properties Analysis
The physical properties of thienyl and benzodioxole derivatives, such as solubility, melting point, and crystallinity, can be assessed using standard laboratory techniques. These properties are crucial for understanding the compound's behavior in different environments and applications. Research into similar compounds has provided valuable data on these physical aspects, contributing to a broader understanding of how structural variations affect physical properties.
Chemical Properties Analysis
The chemical properties, including stability, reactivity, and potential for forming derivatives, are key to exploring the versatility of thienyl and benzodioxole compounds in synthesis and application. Studies have shown that these compounds can participate in various chemical reactions, offering potential routes to a wide range of derivatives with diverse functionalities (Huy et al., 2008).
properties
IUPAC Name |
N-(3-carbamoyl-4-ethyl-5-methylthiophen-2-yl)-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S/c1-3-10-8(2)23-16(13(10)14(17)19)18-15(20)9-4-5-11-12(6-9)22-7-21-11/h4-6H,3,7H2,1-2H3,(H2,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNLGOOOZAGSFPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)N)NC(=O)C2=CC3=C(C=C2)OCO3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001136238 |
Source
|
Record name | N-[3-(Aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]-1,3-benzodioxole-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001136238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
329221-76-3 |
Source
|
Record name | N-[3-(Aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]-1,3-benzodioxole-5-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=329221-76-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[3-(Aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]-1,3-benzodioxole-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001136238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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